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Compound of Interest

Compound Name: Yellow OB

Cat. No.: B1672316

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yellow OB, also known as Sudan Yellow AB or C.I. Solvent Yellow 14, is a fat-soluble azo dye
belonging to the Sudan family of lysochromes. These dyes are effective for staining lipids,
triglycerides, and lipoproteins in biological samples. The staining mechanism is based on the
dye's higher solubility in lipids than in its solvent. This property allows it to selectively
accumulate in and color lipid-rich structures within tissues. This document provides detailed
application notes and protocols for the use of Yellow OB in staining lipids in fixed tissues for
brightfield and fluorescence microscopy.

Principle of Staining

The staining of lipids with Yellow OB is a physical process governed by differential solubility.
The dye is dissolved in a solvent in which it is moderately soluble. When the tissue section is
immersed in the dye solution, the non-polar Yellow OB molecules partition from the solvent
into the hydrophobic lipid droplets within the cells. This results in the bright yellow to orange
coloration of the lipid deposits.

Applications

» Histopathology: Visualization of lipid accumulation (steatosis) in various tissues, such as the
liver, kidney, and muscle, which can be indicative of metabolic disorders.
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» Neuroscience: Staining of myelin sheaths in nervous tissue, which are rich in lipids.

» Cell Biology: Identification and localization of intracellular lipid droplets in cultured cells and
tissue sections.

e Drug Development: Assessing the effect of therapeutic agents on lipid metabolism and
storage.

Quantitative Data Summary

While Yellow OB is primarily used for qualitative visualization, quantitative analysis can be
performed by eluting the stain from the tissue and measuring its absorbance. The following
table provides key quantitative parameters. Note that some of these values are derived from
closely related Sudan dyes and should be used as a starting point for optimization.
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Parameter

Value/Range

Notes

Yellow OB Stock Solution

0.5% (w/v) in 95% Ethanol or

Isopropanol

Prepare in a tightly sealed
container to prevent

evaporation.

Yellow OB Working Solution

Dilute stock solution with
distilled water (e.g., 3:2 ratio of

stock to water)

Should be freshly prepared
and filtered before each use.

Optimal Staining
Concentration

0.2% - 0.5% (w/v)

Optimization is recommended
for different tissue types and

fixation methods.

Incubation Time

10 - 30 minutes at room

temperature

Longer incubation may be

required for denser tissues.

Absorbance Maximum (Amax)

~481 nm (in Ethanol)[1]

For quantification after elution.
This value may shift depending

on the elution solvent.

Fluorescence Excitation

Based on data for similar

Sudan dyes; empirical

] ] ~400 nm o
(starting point) determination is
recommended.[2]
Based on data for similar
Fluorescence Emission Sudan dyes; empirical
~515 nm

(starting point)

determination is

recommended.[2]

Experimental Protocols
Protocol 1: Brightfield Staining of Lipids in Formalin-
Fixed Frozen Sections

This protocol is adapted from methods for other Sudan dyes and is suitable for the visualization

of neutral lipids.

Materials:
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Formalin-fixed tissue (frozen sections)

Yellow OB (C.l. Solvent Yellow 14)

95% Ethanol or Isopropanol

Distilled water

Propylene glycol (optional, can improve staining)
Hematoxylin (for counterstaining)

Aqueous mounting medium (e.g., glycerin jelly)
Microscope slides and coverslips

Coplin jars

Procedure:

Sectioning: Cut frozen sections of formalin-fixed tissue at a thickness of 8-10 um. Mount the
sections on microscope slides.

Fixation (if starting with fresh frozen tissue): If using fresh frozen sections, fix them in 10%
neutral buffered formalin for 5-10 minutes.

Washing: Rinse the slides briefly in distilled water.
Dehydration (optional but recommended): Briefly rinse the sections in 70% ethanol.
Staining:

o Prepare the Yellow OB working solution by diluting the 0.5% stock solution with distilled
water (e.g., 3 parts stock to 2 parts water).

o Filter the working solution immediately before use.

o Immerse the slides in the filtered Yellow OB staining solution in a sealed Coplin jar for 10-
30 minutes at room temperature.
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« Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. This step
should be performed quickly to avoid de-staining the lipids.

e Washing: Wash the sections thoroughly in distilled water.

o Counterstaining: Stain the nuclei with Hematoxylin for 1-2 minutes.
e Washing: Rinse gently in tap water until the water runs clear.

e Mounting: Mount the coverslip using an aqueous mounting medium.
Expected Results:

 Lipids: Bright yellow to orange

o Nuclei: Blue

Protocol 2: Quantitative Analysis of Lipid Content

This protocol allows for the quantification of lipids by eluting the Yellow OB stain and
measuring its absorbance.

Procedure:
e Follow steps 1-7 of Protocol 1.
 After staining and washing, air dry the slides completely.

» Elute the Yellow OB stain by incubating the slides in a known volume of 100% isopropanol
or another suitable organic solvent for 10-15 minutes with gentle agitation.

o Transfer the eluate to a microplate or cuvette.

o Measure the absorbance of the eluate at the absorbance maximum of Yellow OB
(approximately 481 nm).

e The absorbance reading is directly proportional to the amount of lipid in the tissue. A
standard curve can be generated using known concentrations of Yellow OB to determine the
absolute amount of dye.
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Protocol 3: Fluorescence Staining of Lipids
(Exploratory)

Note: The fluorescence properties of Yellow OB for microscopy are not well-documented. This
protocol provides a starting point for optimization.

Procedure:
o Follow steps 1-7 of Protocol 1 for staining.
 After the final wash, mount the coverslip with an aqueous mounting medium.
 Visualize the stained lipids using a fluorescence microscope.
o Filter Set Recommendations (starting point):
o Excitation Filter: ~400 nm
o Emission Filter: ~515 nm

» Empirically determine the optimal filter set for your microscope to maximize the signal-to-
noise ratio.

Visualizations
Experimental Workflow: Brightfield Staining
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Workflow for Brightfield Staining of Lipids with Yellow OB

Tissue Preparation

Tissue Sectioning (8-10 pum)

Fixation (10% Formalin)

Rinse in Distilled Water

Dehydrate (70% Ethanol)

Staining Procedure

Stain with Yellow OB (10-30 min)
Differentiate (70% Ethanol)
Wash in Distilled Water
Counterstain (Hematoxylin)

Final Wash

Visuaization

Mount with Aqueous Medium

:

Brightfield Microscopy

Click to download full resolution via product page

Caption: Workflow for Brightfield Lipid Staining.
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Experimental Workflow: Quantitative Analysis

Workflow for Quantitative Analysis of Lipids with Yellow OB

Staining

Perform Staining (Protocol 1, Steps 1-7)

Elulion
Air Dry Slides

Elute Stain (100% Isopropanol)

Quantification

Transfer Eluate

l

Measure Absorbance (~481 nm)

l

Data Analysis

Click to download full resolution via product page

Caption: Workflow for Quantitative Lipid Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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